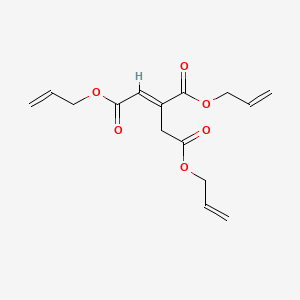
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” is a chemical compound with the following structural formula:
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
It belongs to the carbazole family and exhibits interesting properties due to its aromatic ring system. Carbazoles are heterocyclic compounds containing a nine-membered ring with two nitrogen atoms. This compound has a unique oxime functional group, which adds to its significance in various applications.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of “(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime.” One common approach involves the cyclization of an appropriate precursor. For example, a key intermediate can be synthesized by reacting 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. Subsequent cyclization under acidic conditions yields the desired compound.
Reaction Conditions:: The cyclization step typically occurs under mild acidic conditions, and the choice of solvent plays a crucial role. Common solvents include ethanol, methanol, or acetic acid. The reaction temperature and duration are optimized to achieve high yields.
Industrial Production:: While academic research often focuses on small-scale synthesis, industrial production methods may involve continuous flow processes or large-scale batch reactions. Optimization for cost-effectiveness, safety, and scalability is essential.
Analyse Chemischer Reaktionen
Reactions:: “(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” can participate in various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, leading to the formation of carbazoles with different oxidation states.
Reduction: Reduction of the oxime group can yield the corresponding amine derivative.
Substitution: Substituents on the carbazole ring can be modified via electrophilic or nucleophilic substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the oxime group.
Substitution: Lewis acids or bases facilitate substitution reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents present. Oxidation may yield carbazole derivatives, while reduction leads to the corresponding amines.
Wissenschaftliche Forschungsanwendungen
“(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of other carbazole derivatives.
Biology: Studying its interactions with enzymes or receptors.
Medicine: Investigating its potential as a drug candidate.
Industry: Used in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The exact mechanism of action depends on the specific application. For drug development, it may involve binding to specific protein targets or modulating cellular pathways. Further research is needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
“(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” stands out due to its oxime functionality and carbazole core. Similar compounds include carbazoles without the oxime group, such as carbazole itself or other derivatives.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
(NE)-N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H12N2O/c15-14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13,15H,5-7H2/b14-8+ |
InChI-Schlüssel |
UGEJYRAWZCNRMQ-RIYZIHGNSA-N |
Isomerische SMILES |
C\1CC2=C(C/C1=N/O)NC3=CC=CC=C23 |
Kanonische SMILES |
C1CC2=C(CC1=NO)NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B12104030.png)
![5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B12104041.png)

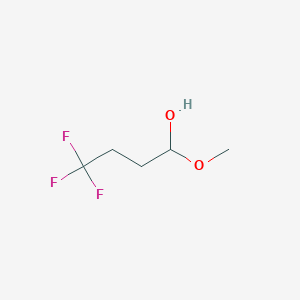
![1-[2-[(2,5-diamino-5-oxopentanoyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12104056.png)
![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
![9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)
![6-[2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12104075.png)
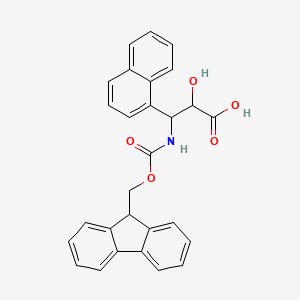
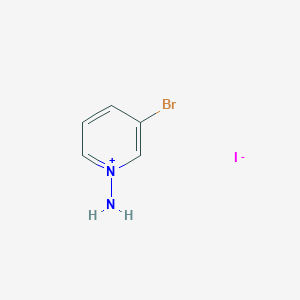

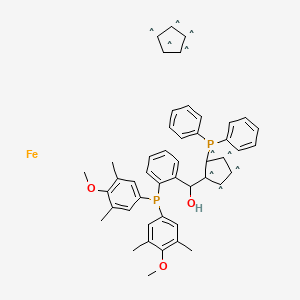
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)
